Izalpinin is extracted from Chromolaena leivensis as well as Muntingia calabura, positioning it within the broader category of flavonoids known for their diverse biological activities. This classification highlights its relevance in pharmacological studies, particularly concerning its anti-inflammatory effects .
The synthesis of izalpinin involves the demethylation of galangin, which can be achieved using aluminum chloride as a catalyst. This method allows for the selective removal of methyl groups from galangin di- and trimethyl ethers, resulting in the formation of izalpinin. The process can be summarized as follows:
Izalpinin's molecular formula is , with a molecular weight of 284 g/mol. Its structure features three rings characteristic of flavonoids, with hydroxyl groups that contribute to its biological activity. The structural analysis reveals significant functional groups that play critical roles in its interaction with biological targets, particularly in inflammatory pathways .
Izalpinin undergoes various chemical reactions typical of flavonoids, including oxidation and reduction processes. Its interactions with enzymes involved in inflammatory responses have been studied extensively:
The mechanism by which izalpinin exerts its anti-inflammatory effects involves several key processes:
These properties are crucial for understanding izalpinin's behavior in biological systems and its potential formulation into therapeutic agents .
Izalpinin has shown promise in various scientific applications:
Izalpinin belongs to the flavone subclass of flavonoids, with the systematic name 3,5-dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one. Its molecular formula is C₁₆H₁₂O₅, and its structure features a 15-carbon skeleton arranged as two benzene rings (A and B) linked via a heterocyclic pyran ring (C). Key functional groups include hydroxyl substitutions at C-3 and C-5, and a methoxy group at C-7 (Ring A), contributing to its polarity and bioactive conformation [3] [10]. Spectroscopic validation via ¹H-NMR and ¹³C-NMR confirms these substitutions, with characteristic signals observed at δH 12.3 (s, OH-5), δH 9.8 (s, OH-3), and δH 3.86 (s, 7-OCH₃), alongside carbonyl resonance at δC 176.4 (C-4) [10]. The compound typically crystallizes as a yellow solid with a melting point of 198°C and exhibits solubility in acetone and dimethyl sulfoxide (DMSO) [10].
Izalpinin is taxonomically linked to diverse plant families, predominantly the Asteraceae (Chromolaena) and Zingiberaceae (Alpinia). Its biosynthesis follows the phenylpropanoid pathway, where chalcone synthase facilitates the condensation of p-coumaroyl-CoA with malonyl-CoA, followed by oxidation, hydroxylation, and methylation steps to yield the mature flavone [3].
Table 1: Spectroscopic Signatures of Izalpinin
Position | δH (ppm) | δC (ppm) | Functional Group |
---|---|---|---|
5-OH | 12.3 (s) | - | Hydroxyl |
3-OH | 9.8 (s) | - | Hydroxyl |
7-OCH₃ | 3.86 (s) | 56.07 | Methoxy |
6 | 6.37 (d) | 97.6 | Aromatic CH |
8 | 6.77 (s) | 92.1 | Aromatic CH |
4 | - | 176.4 | Carbonyl |
Data derived from NMR analyses [10]
Izalpinin occurs natively in specific medicinal plants, with Chromolaena leivensis (Asteraceae) and Alpinia oxyphylla (Zingiberaceae) identified as primary reservoirs.
Table 2: Izalpinin Distribution in Primary Botanical Sources
Plant Species | Family | Plant Part | **Extraction Method | Co-occurring Compounds |
---|---|---|---|---|
Chromolaena leivensis | Asteraceae | Aerial parts | Ethanol, chromatographic | Tectochrysin, kaempferol derivatives |
Alpinia oxyphylla | Zingiberaceae | Capsular fruits | 95% ethanol | Yakuchinone A/B, nootkatone, chrysin |
Ecophysiological factors (e.g., soil composition, altitude) influence izalpinin biosynthesis, though quantitative comparative studies across biogeographical regions remain limited [3] [1].
Izalpinin-containing plants feature prominently in global ethnomedical practices, with applications aligning with its confirmed pharmacological activities:
Modern pharmacological studies validate these uses: Izalpinin’s anti-inflammatory and muscarinic antagonism directly align with traditional applications for urinary dysfunction and inflammatory disorders [1] [10]. This synergy underscores the "ethnopharmacological rationale"—where indigenous knowledge guides bioactive compound discovery [6] [9].
Current research identifies compelling bioactivities for izalpinin but reveals critical knowledge gaps requiring targeted investigation:
Muscarinic Antagonism: Izalpinin inhibits carbachol-induced contractions in rat detrusor muscle (EC₅₀ = 0.35 µM), shifting concentration-response curves rightward—a hallmark of competitive antagonism. This suggests specificity for bladder M₃ receptors implicated in OAB [1]. Receptor subtype selectivity and binding kinetics remain uncharacterized.
Therapeutic Translation Challenges:
Table 3: Key Pharmacological Findings and Research Gaps for Izalpinin
Bioactivity | Key Findings | Research Gaps |
---|---|---|
Anti-inflammatory | ↓ Paw edema (rat), ↓ CK levels, ↓ PMN infiltration; binds COX-2/5-LOX in silico | In vitro enzyme kinetics; cytokine modulation |
Muscarinic Antagonism | EC₅₀ = 0.35 µM (rat detrusor); rightward shift in carbachol curves | M₃ vs. M₂ subtype selectivity; in vivo OAB models |
Molecular Targets | High affinity for COX-2, 5-LOX, hyaluronidase, NOS, PLA2 per docking studies | Cellular target validation; signaling pathway analysis |
Future research must prioritize:
Izalpinin exemplifies the potential of ethnopharmacology-inspired drug discovery, yet its journey from phytochemical to therapeutic candidate necessitates rigorous interdisciplinary collaboration.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1